molecular formula C16H9ClF2N2O2 B3006855 6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 955280-29-2

6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B3006855
CAS No.: 955280-29-2
M. Wt: 334.71
InChI Key: UOPFAPXLDXNYCF-UHFFFAOYSA-N
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Description

6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BAY 11-7082 and has been extensively studied for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Antimicrobial Agents

Quinoline derivatives have been recognized for their potent antimicrobial properties. For example, studies on compounds such as N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrate significant in vitro antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). This suggests that derivatives like 6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide could have similar applications in developing new antimicrobial agents.

Antitubercular Activity

Novel quinoline derivatives have been explored for their antitubercular potential. A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and found to exhibit promising antitubercular activity against Mycobacterium tuberculosis, indicating the potential of quinoline derivatives in tuberculosis treatment research (Marvadi et al., 2020).

Organic Light Emitting Diodes (OLEDs)

The synthesis of 8-hydroxyquinoline metallic derivatives has been investigated for their applications in OLED technology. Compounds such as (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc and (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc exhibit strong fluorescence and are considered good candidates for yellow OLEDs, suggesting the utility of quinoline derivatives in electronic applications (Huo et al., 2015).

Anticancer Research

Quinoline derivatives are also being explored for their potential anticancer properties. The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives has shown promising cytotoxic activity towards various cancer cell lines, highlighting the role of quinoline compounds in developing new anticancer drugs (Funk et al., 2015).

Anti-inflammatory Properties

Research on isoquinoline carboxamide derivatives has demonstrated significant anti-inflammatory effects, which could be leveraged in developing treatments for inflammatory disorders (Torres et al., 1999).

Properties

IUPAC Name

6-chloro-N-(3,5-difluorophenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF2N2O2/c17-8-1-2-14-12(3-8)15(22)13(7-20-14)16(23)21-11-5-9(18)4-10(19)6-11/h1-7H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFAPXLDXNYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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